molecular formula C14H16N4O B2358805 N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide CAS No. 2125395-84-6

N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide

Cat. No.: B2358805
CAS No.: 2125395-84-6
M. Wt: 256.309
InChI Key: YOBXXHMDCSRPBQ-UHFFFAOYSA-N
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Description

N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine hydrate under reflux conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Pyridine: The dimethylpyrazole is coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Amide: The final step involves the reaction of the pyridine-pyrazole intermediate with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a ligand in drug design and development, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of coordination polymers and metal-organic frameworks due to its ability to act as a multidentate ligand.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Catalysis: Use as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog with similar structural features but lacking the pyridine and amide moieties.

    N’-[6-(3,5-Dimethylpyrazol-1-yl)-1,2,4,5-tetrazin-3-yl]propanohydrazide: A related compound with a tetrazine ring instead of pyridine.

Uniqueness

N-[[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide is unique due to its combination of a pyrazole ring with dimethyl substitutions, a pyridine ring, and an amide linkage

Properties

IUPAC Name

N-[[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-4-14(19)16-9-12-5-6-13(15-8-12)18-11(3)7-10(2)17-18/h4-8H,1,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBXXHMDCSRPBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=C2)CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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